
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is a fluorinated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of eight fluorine atoms attached to the indene structure, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart.
Méthodes De Préparation
The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- typically involves the fluorination of indene or its derivatives. One common method is the direct fluorination of indene using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production may involve more scalable methods, such as electrochemical fluorination, which allows for the efficient introduction of multiple fluorine atoms into the indene structure.
Analyse Des Réactions Chimiques
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated indanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated fluorinated indenes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated compounds like this one are often used in the study of enzyme interactions and metabolic pathways due to their unique properties.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- exerts its effects is largely dependent on its interactions with other molecules. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect molecular targets and pathways, such as enzyme inhibition or activation, by altering the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- can be compared with other fluorinated indenes and indanes, such as:
1H-Indene, 2,3,4,5,6,7-hexahydro-: This compound has fewer fluorine atoms and different hydrogenation levels, leading to distinct chemical properties.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Another fluorinated derivative with unique structural features and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: A chlorinated analog that highlights the differences in reactivity and applications between fluorinated and chlorinated compounds.
The uniqueness of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- lies in its high degree of fluorination, which imparts distinct electronic and steric effects, making it valuable for various specialized applications.
Propriétés
Numéro CAS |
36954-58-2 |
|---|---|
Formule moléculaire |
C9F8 |
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
1,1,2,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9F8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |
Clé InChI |
RCYYJAWAODHLBB-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C2F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


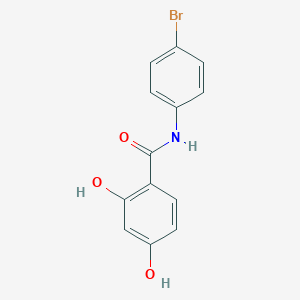
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
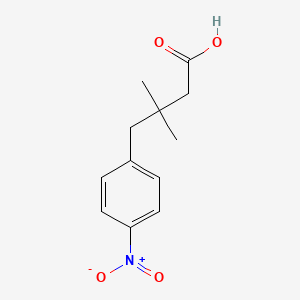
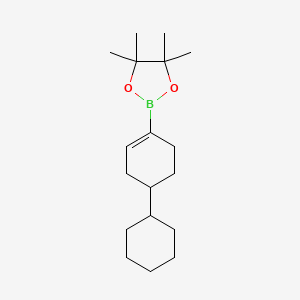
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
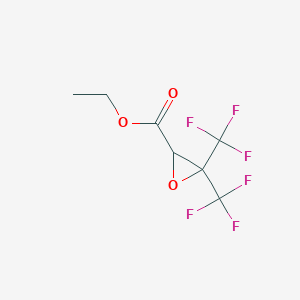
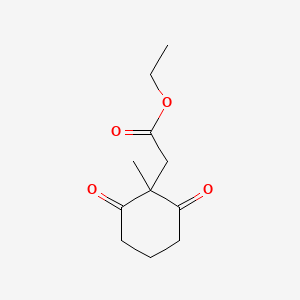

![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

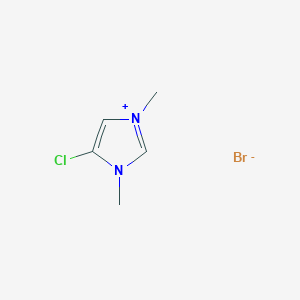
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)

